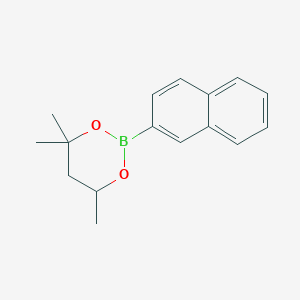
4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane
Vue d'ensemble
Description
4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane (TNDB) is an organoboron compound, which has recently become of great interest to the scientific community. This compound has been found to have numerous potential applications in a wide range of fields. In
Applications De Recherche Scientifique
4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane has been found to have a variety of potential applications in scientific research. For example, it has been used as a catalyst for the synthesis of a variety of organic compounds, including amino acids, peptides, and nucleosides. 4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane has also been used as an efficient reagent for the synthesis of polycyclic aromatic hydrocarbons. In addition, it has been used in the synthesis of polymers and dendrimers.
Mécanisme D'action
4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane acts as a Lewis acid, which is able to form a coordinate covalent bond with a Lewis base. This allows it to act as a catalyst for organic reactions, as well as to increase the rate of reaction. In addition, the boron atom in 4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane is able to act as a Lewis acid, which can increase the reactivity of the compound.
Effets Biochimiques Et Physiologiques
4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane has been found to have a variety of biochemical and physiological effects. For example, it has been found to have an antifungal effect, which can be used to treat fungal infections. In addition, it has been found to have anti-inflammatory and anti-cancer properties, which can be used to treat a variety of diseases. Furthermore, it has been found to have a neuroprotective effect, which can be used to protect neurons from damage.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane in laboratory experiments is its high reactivity, which allows it to be used as a catalyst for a variety of organic reactions. In addition, it is relatively inexpensive and easy to synthesize. However, there are some limitations to using 4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane in laboratory experiments. For example, it is not soluble in water, which can limit its use in aqueous systems. In addition, it is not very stable, which can limit its use in long-term experiments.
Orientations Futures
There are a number of potential future directions for research involving 4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane. For example, further research could be conducted to explore the potential therapeutic applications of 4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane, such as its anti-inflammatory and anti-cancer properties. In addition, further research could be conducted to explore the potential of using 4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane as a catalyst for a variety of organic reactions. Finally, further research could be conducted to explore the potential of using 4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane as a reagent for the synthesis of polymers and dendrimers.
Propriétés
IUPAC Name |
4,4,6-trimethyl-2-naphthalen-2-yl-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BO2/c1-12-11-16(2,3)19-17(18-12)15-9-8-13-6-4-5-7-14(13)10-15/h4-10,12H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXUYZILYFNDCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl)-1-methyl-3-propyl-6,7-dihydro-1h-pyrazolo[4,3-d]pyrimidine citrate](/img/structure/B1405757.png)
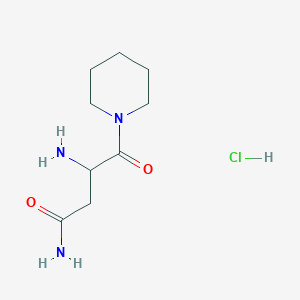
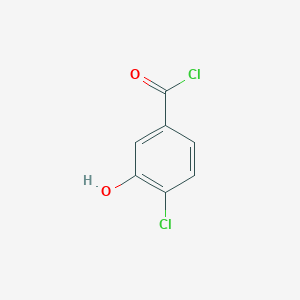
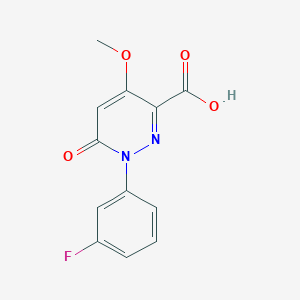
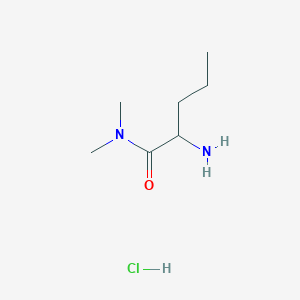
![[1-(Pyrrolidin-1-ylcarbonyl)propyl]amine hydrochloride](/img/structure/B1405768.png)
![3-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride](/img/structure/B1405769.png)
![2-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride](/img/structure/B1405770.png)
![[2-(1H-benzimidazol-1-yl)ethyl]methylamine hydrochloride](/img/structure/B1405771.png)
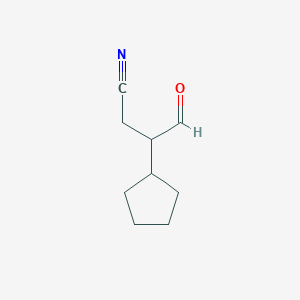
![2,4-Dichloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1405775.png)
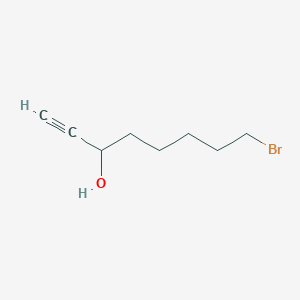
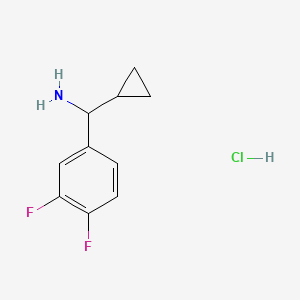
![(1Z)-2-[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide](/img/structure/B1405778.png)